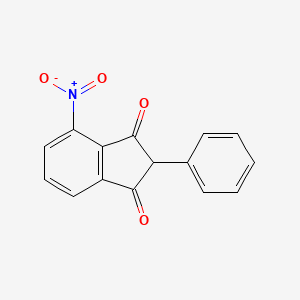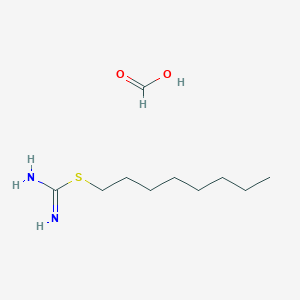
Formic acid;octyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;octyl carbamimidothioate is a compound that combines the properties of formic acid and octyl carbamimidothioateIt is a colorless, fuming liquid with a pungent odor and is naturally found in the venom of ants Octyl carbamimidothioate is a derivative of carbamimidothioic acid, which contains an octyl group
Preparation Methods
The synthesis of formic acid;octyl carbamimidothioate involves several steps. One common method is the reaction of formic acid with octyl isothiocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Formic acid;octyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler molecules such as methanol and octylamine. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group is replaced by other functional groups.
Scientific Research Applications
Formic acid;octyl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidothioate derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of formic acid;octyl carbamimidothioate involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to cell death. It targets specific molecular pathways involved in cell metabolism and replication, making it effective against certain pathogens .
Comparison with Similar Compounds
Formic acid;octyl carbamimidothioate can be compared with other similar compounds such as:
Formic acid: The simplest carboxylic acid with a wide range of applications in chemical synthesis and industry.
Octyl isothiocyanate: A compound used in organic synthesis and as a precursor for various derivatives.
Carbamimidothioic acid derivatives: Compounds with similar structures and properties, used in the synthesis of pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of properties from both formic acid and octyl carbamimidothioate, making it a versatile compound with diverse applications.
Properties
CAS No. |
6326-50-7 |
|---|---|
Molecular Formula |
C10H22N2O2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
formic acid;octyl carbamimidothioate |
InChI |
InChI=1S/C9H20N2S.CH2O2/c1-2-3-4-5-6-7-8-12-9(10)11;2-1-3/h2-8H2,1H3,(H3,10,11);1H,(H,2,3) |
InChI Key |
XEWRSUTUONZVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=N)N.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)

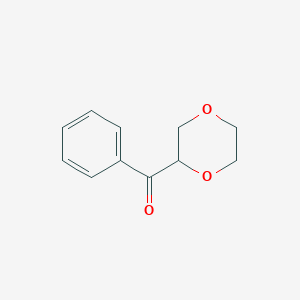
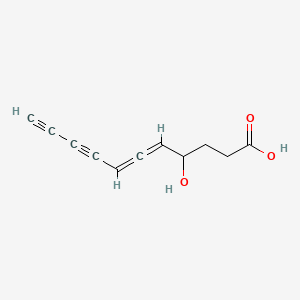
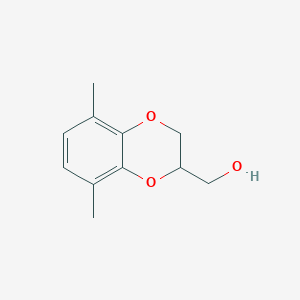
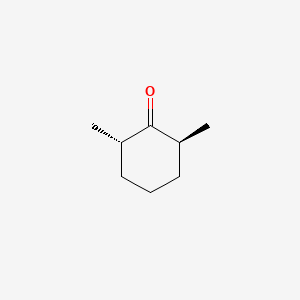

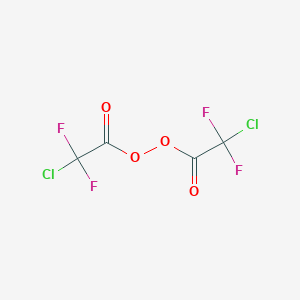
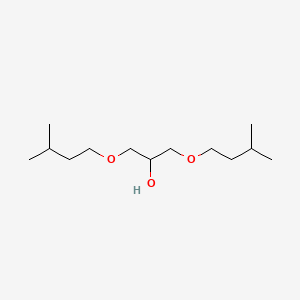
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
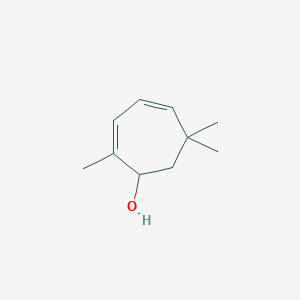
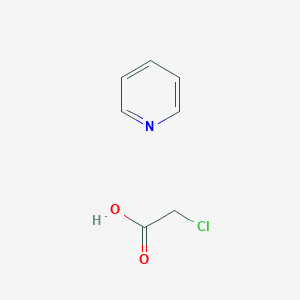
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
